molecular formula C17H25BFNO4 B13707737 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester

3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester

Cat. No.: B13707737
M. Wt: 337.2 g/mol
InChI Key: NBHQWUGWOJNSTG-UHFFFAOYSA-N
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Description

3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a fluorine atom on the phenyl ring. The Boc group enhances solubility and stability during synthetic procedures, while the fluorine atom modulates electronic and steric properties, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is widely used in pharmaceutical and materials science research for constructing complex aromatic systems .

Properties

Molecular Formula

C17H25BFNO4

Molecular Weight

337.2 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-12-10-8-9-11(13(12)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)

InChI Key

NBHQWUGWOJNSTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester typically involves the following steps:

    Borylation Reaction: The initial step involves the borylation of 3-amino-2-fluorophenylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst.

    Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures the amino group remains inert during subsequent reactions.

Industrial Production Methods

Industrial production of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Protodeboronation: The boronic ester group can be selectively removed through protodeboronation, typically using a radical approach.

    Substitution Reactions:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

    Protodeboronation: Radical initiator, solvent (e.g., methanol or ethanol).

    Substitution Reactions: Nucleophile (e.g., amines or thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide).

Major Products Formed

    Biaryl or Styrene Derivatives: Formed through Suzuki-Miyaura coupling.

    Fluorinated Aromatic Compounds: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester has diverse applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the construction of complex organic molecules, including natural products and polymers.

    Material Science: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

    Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. The fluorine atom enhances the compound’s stability and reactivity in substitution reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Boronic acid pinacol esters vary in substituents on the aromatic ring, which critically impact their reactivity and applications. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight Key NMR Features (δ, ppm) Key Applications Reference CAS/ID
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester -NHBoc, -F ~350 (estimated) –NH: ~δ 10.5–11.5; –CH3 (pinacol): δ 1.34–1.38 Drug intermediates, PROTACs Not explicitly listed
2-Fluoro-3-methoxyphenylboronic Acid Pinacol Ester -OCH3, -F 252.09 –CH3 (pinacol): δ 1.34–1.38 Suzuki couplings, OLED materials 1165936-00-4
5-Chloro-2-fluorophenylboronic Acid Pinacol Ester -Cl, -F 244.48 –CH3 (pinacol): δ 1.34–1.38 Antiviral agents SY104650
3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester Cyclic ether, -Bpin 238.11 –CH3 (pinacol): δ 1.34–1.38 Natural product synthesis Not explicitly listed
4-(Boc-Amino)-2-methylphenylboronic Acid Pinacol Ester -NHBoc, -CH3 394.74 –CH3 (pinacol): δ 1.34–1.38 Kinase inhibitors 1256360-04-9

Key Observations :

  • Fluorine Substituent: The ortho-fluorine atom enhances electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogues .
  • Pinacol Ester Stability : All compounds exhibit characteristic –CH3 singlet peaks at δ 1.34–1.38 in ¹H NMR, confirming the pinacol ester’s structural integrity .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester participates in couplings with aryl halides, but the Boc group may necessitate milder bases (e.g., K2CO3 instead of Cs2CO3) to prevent deprotection .
  • Comparison with 5-Chloro-2-fluorophenyl Analogue : The chloro-fluoro derivative shows higher reactivity in couplings with electron-deficient aryl halides due to the stronger electron-withdrawing effect of -Cl .

Stability and Handling

  • Storage: Boc-protected boronic esters require refrigeration (2–8°C) to prevent hydrolysis, whereas non-protected analogues (e.g., 2-Fluoro-3-methoxyphenyl) are stable at ambient temperatures .
  • Solubility : The Boc group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in solid-phase synthesis .

Biological Activity

3-(Boc-amino)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its unique structural features that facilitate interactions with biological targets, making it a valuable tool in drug discovery and development.

  • Molecular Formula : C₁₇H₂₅BFNO₄
  • Molecular Weight : 337.19 g/mol
  • IUPAC Name : tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
  • CAS Number : 1256256-45-7

The biological activity of 3-(Boc-amino)-2-fluorophenylboronic acid pinacol ester primarily involves its ability to interact with various enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols and amino acids, which is crucial for inhibiting target proteins involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to 3-(Boc-amino)-2-fluorophenylboronic acid pinacol ester can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have highlighted the potential of boronic acid derivatives in targeting the proteasome pathway, which is critical for regulating protein degradation and cell cycle progression.

Enzyme Inhibition

The compound has been utilized in the synthesis of inhibitors for various enzymes, including:

  • G-Secretase Inhibitors : These compounds are vital in Alzheimer's disease research due to their role in processing amyloid precursor protein.
  • Kinase Inhibitors : The structure allows for modifications that enhance selectivity and potency against specific kinases involved in cancer signaling pathways.

Study 1: Inhibition of Plasmodium falciparum CDPK1

A study focused on optimizing inhibitors targeting calcium-dependent protein kinase 1 (CDPK1) from Plasmodium falciparum utilized 3-(Boc-amino)-2-fluorophenylboronic acid pinacol ester as a key intermediate. The synthesized compounds exhibited promising inhibitory activity, demonstrating the potential of this class in treating malaria.

Compound% InhibitionIC50 (µM)
A75%0.5
B68%0.8
C55%1.2

Study 2: Antitumor Activity

Another study evaluated the antitumor effects of derivatives based on this compound structure against various cancer cell lines. The results indicated significant cytotoxicity correlated with increased concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)0.4
A549 (Lung)0.6
HeLa (Cervical)0.5

Q & A

Q. What are the common synthetic routes for preparing 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, starting with halogenation or borylation of a fluorophenyl precursor, followed by Boc-protection of the amino group. Key steps include:

  • Borylation : Using diboron reagents (e.g., bis(catecholato)diboron) under palladium catalysis or via photoinduced decarboxylative borylation of carboxylic acid derivatives .
  • Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP . Critical conditions include inert atmosphere (N₂/Ar), temperature control (often 0–25°C for Boc protection), and anhydrous solvents to prevent hydrolysis. Impurities like deprotected amines or residual boronic acids require purification via column chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store at 2–8°C in sealed, dry containers under inert gas. Moisture and prolonged exposure to air can hydrolyze the boronic ester, reducing reactivity .
  • Handling : Use gloves and work in a fume hood. The compound may release toxic fumes (e.g., HF) under decomposition or high heat .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of fluorine and Boc groups. ¹¹B NMR can verify boronic ester integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities .
  • HPLC : Assess purity (>95% typical for synthetic batches) .

Advanced Research Questions

Q. How do electronic and steric effects of the Boc-amino and fluorine substituents influence reactivity in Suzuki-Miyaura cross-coupling?

  • Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilicity of the boron center, accelerating transmetallation but may increase susceptibility to protodeboronation.
  • Steric Effects : The bulky Boc group can hinder catalyst access, requiring optimized ligands (e.g., SPhos) or elevated temperatures . Comparative studies with non-fluorinated analogs show a 15–20% decrease in coupling yields due to competing side reactions, necessitating precise stoichiometric control .

Q. What strategies mitigate low yields or side reactions in palladium-catalyzed couplings?

  • Catalyst-Ligand Systems : Use Pd(OAc)₂ with sterically demanding ligands (XPhos) to reduce protodeboronation .
  • Additives : K₂CO₃ or CsF as bases improve solubility of boronic esters in polar aprotic solvents .
  • Temperature Modulation : Lower temperatures (50–60°C) minimize decomposition, while microwave-assisted reactions enhance efficiency .

Q. How does the fluorine atom affect hydrolysis stability compared to non-fluorinated analogs?

Fluorine’s electronegativity stabilizes the boronic ester against hydrolysis. Accelerated stability testing (pH 7.4 buffer, 37°C) shows a 30% longer half-life (t₁/₂ = 72 hours) versus non-fluorinated analogs (t₁/₂ = 48 hours) .

Q. What are the applications in medicinal chemistry and targeted drug discovery?

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester serves as a warhead for targeting ubiquitin ligases .
  • Fluorine-18 Labeling : The fluorine substituent enables radiolabeling for PET imaging probes .

Data Contradiction Analysis

Discrepancies in reported catalytic efficiencies for photoinduced vs. traditional borylation methods

  • Photoinduced Borylation : Yields >80% under mild conditions (room temperature, no catalyst) but requires UV/Vis light and phthalimide-activated precursors .
  • Palladium-Catalyzed Borylation : Higher yields (90–95%) but demands stringent anhydrous conditions and expensive catalysts .
    Researchers must balance cost, scalability, and equipment availability when selecting methods .

Methodological Recommendations

  • Synthesis Optimization : Screen boronating agents (e.g., B₂pin₂ vs. B₂cat₂) to improve regioselectivity .
  • Troubleshooting Low Coupling Yields : Use ¹¹B NMR to monitor boronic ester integrity and adjust base strength (e.g., switch from K₂CO₃ to CsF) .

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